molecular formula C10H13NO3 B1372662 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1123169-36-7

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No. B1372662
M. Wt: 195.21 g/mol
InChI Key: JEXDNGUMCMJOBV-UHFFFAOYSA-N
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Description

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C10H13NO3 . It has been found to be a hypoglycemic agent .


Synthesis Analysis

The synthesis of this compound and similar 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with a substituent primarily at the 6-position has been achieved by hydrolysis of the corresponding nitriles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H13NO3/c1-6(2)8-5-4-7(10(13)14)9(12)11(8)3/h4-6H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.22 . It is a solid at room temperature .

Scientific Research Applications

Hypoglycemic Agent Research

A study by Youngdale and Oglia (1985) found that 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid exhibits hypoglycemic properties without the undesirable mechanism of action seen in nicotinic acid. This compound was synthesized along with others having various substituents, primarily at the 6-position, by hydrolyzing corresponding nitriles (Youngdale & Oglia, 1985).

Cardiotonic Activity

Kumar et al. (1992) conducted a study using electric-field and electrostatic potential mapping techniques on esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid, including variants with isopropyl groups. This research aimed to understand the structure-activity relationships of these compounds, which exhibit varying degrees of cardiotonic activities (Kumar, Bhattacharjee, & Mishra, 1992).

Synthesis and Stability Studies

  • Sanchez et al. (1994) reported on the synthesis of 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and explored the creation of various carbonyl derivatives from it (Sanchez, Mich, & Huang, 1994).
  • Hart, Killen, and Saunders (1979) investigated the conversion of methyl groups in pyridine rings to isopropyl groups through phase-transfer catalyzed alkylation, shedding light on potential synthetic pathways (Hart, Killen, & Saunders, 1979).

Crystallographic and Quantum-Chemical Studies

Orsini et al. (1990) performed a crystallographic and quantum-chemical study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and related compounds to analyze the structure-activity relationship, particularly focusing on the potencies and inotropic activities of these compounds (Orsini, Benetollo, Bombieri, & Mosti, 1990).

Synthesis of Pyridine and Fused Pyridine Derivatives

Al-Issa (2012) described the synthesis of a series of pyridine and fused pyridine derivatives, including those involving 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Al-Issa, 2012).

properties

IUPAC Name

1-methyl-2-oxo-6-propan-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(13)14)9(12)11(8)3/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXDNGUMCMJOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653243
Record name 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

CAS RN

1123169-36-7
Record name 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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